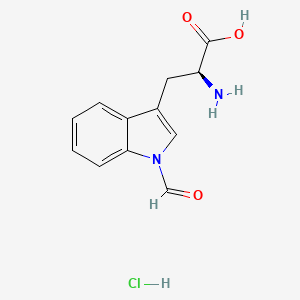

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride

Description

(2S)-2-Amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride is a non-proteinogenic amino acid derivative featuring an L-configuration (S-enantiomer) at the α-carbon. Its structure comprises an indole ring substituted with a formyl group at the 1-position and a propanoic acid backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications. The compound is cataloged under CAS 38023-86-8 and MFCD01862354, with a purity of 98% as reported in commercial sources .

Properties

IUPAC Name |

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYUYJDIFZXFJT-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride typically involves the formylation of L-tryptophan. One common method is the reaction of L-tryptophan with formic acid and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often obtained through recrystallization and drying under vacuum conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form different products.

Reduction: The formyl group can be reduced to an amino group.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.

Reduction: Reduction of the formyl group results in the formation of L-tryptophan.

Substitution: Substitution reactions can yield various N-substituted tryptophan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research has indicated that derivatives of tryptophan, including (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid; hydrochloride, exhibit antitumor properties. A study demonstrated that compounds with tryptophan moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects :

- Tryptophan derivatives are known to influence neurotransmitter systems. The compound's ability to modulate serotonin levels suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that it may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Neurobiology Applications

-

Serotonin Modulation :

- As a precursor to serotonin, (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid; hydrochloride plays a crucial role in neurotransmission. Studies have explored its effects on mood regulation and anxiety disorders, showing promising results in enhancing serotonin synthesis in vitro.

-

Cognitive Enhancement :

- Research indicates that compounds affecting the serotonergic system can enhance cognitive functions. Animal studies have reported improved learning and memory performance when treated with tryptophan derivatives, suggesting potential applications in cognitive disorders.

Biochemical Applications

-

Protein Synthesis :

- The compound can serve as an amino acid building block in peptide synthesis. Its incorporation into peptides has been shown to enhance stability and bioactivity, making it valuable for developing peptide-based therapeutics.

-

Enzyme Inhibition Studies :

- Investigations into enzyme interactions have revealed that (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid; hydrochloride can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful for drug design targeting metabolic disorders.

-

Antitumor Activity Study :

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various tryptophan derivatives, including (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid; hydrochloride, and their evaluation against different cancer cell lines. The results showed significant inhibition of cell growth compared to control groups.

-

Neuroprotective Effects Research :

- In a published article in Neuroscience Letters, researchers investigated the neuroprotective effects of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid; hydrochloride on neuronal cultures exposed to oxidative stress. The findings suggested a marked reduction in cell death and improved viability rates.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The indole ring of tryptophan can interact with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |

|---|---|---|---|---|

| (2S)-2-Amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride | C₁₂H₁₃ClN₂O₃ | 284.70 | 38023-86-8 | 1-formylindole |

| (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride | C₁₁H₁₂ClFN₂O₂ | 258.68 | 1065638-25-6 | 5-fluoroindole |

| (2S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | C₆H₁₀ClN₃O₂ | 199.62 | N/A | Pyrazole |

| (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride | C₉H₁₀Cl₂FNO₂ | 254.08 | 2375248-68-1 | 3-chloro-2-fluorophenyl |

Biological Activity

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid; hydrochloride is an indole derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C11H12N2O2·HCl

- Molecular Weight: 240.68 g/mol

- CAS Number: 1052406-44-6

The compound features an indole structure which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

Neuropharmacological Effects

Research indicates that indole derivatives can modulate neurotransmitter systems, particularly those involving glutamate and serotonin. The compound has shown promise in enhancing synaptic plasticity and neuroprotection.

-

Glutamate Receptor Modulation

- The compound exhibits agonistic activity on glutamate receptors, which are crucial for synaptic transmission in the central nervous system. Studies have demonstrated that derivatives similar to (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid can enhance the activity of NMDA receptors, potentially leading to improved cognitive functions and memory enhancement .

- Antidepressant-like Effects

Antimicrobial Activity

Indole derivatives have been studied for their antimicrobial properties against various pathogens.

-

Bacterial Inhibition

- A study evaluated the antibacterial activity of related indole compounds against Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that certain structural modifications led to significant antibacterial effects, suggesting potential applications in treating bacterial infections .

- Mechanism of Action

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Glutamate Modulation | Enhances NMDA receptor activity | |

| Antidepressant Effects | Exhibits antidepressant-like properties | |

| Antimicrobial Activity | Effective against S. aureus |

Case Study 1: Neuroprotective Effects

A study conducted on rodents demonstrated that administration of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid led to significant improvements in cognitive function post-exposure to neurotoxic agents. The compound was found to reduce oxidative stress markers and enhance neuronal survival rates.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Q & A

Q. Characterization :

- NMR/HRMS : Confirm stereochemistry (e.g., [α]D values) and molecular integrity .

- HPLC : Assess purity (>95%) and monitor reaction progress .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

How does the hydrochloride salt influence solubility, stability, and experimental handling?

Basic Research Focus

The hydrochloride salt improves:

- Solubility : Enhanced aqueous solubility due to ionic interactions, critical for biological assays .

- Stability : Reduced hygroscopicity compared to freebase forms, preventing decomposition during storage .

- Crystallization : Facilitates purification via recrystallization (e.g., methanol/diethyl ether mixtures) .

Q. Methodological Note :

- Use phosphate-buffered saline (PBS, pH 7.4) for dissolution in cell-based assays to avoid pH-driven precipitation .

What role does this compound play in medicinal chemistry as a precursor or pharmacophore?

Q. Basic Research Focus

- Drug Development : Serves as a chiral scaffold for kinase inhibitors or GPCR-targeted therapies due to the indole moiety’s π-stacking potential .

- Peptide Mimetics : The formyl group enables Schiff base formation for covalent protein binding, useful in protease inhibitor design .

- Biosynthetic Probes : Used to study tryptophan metabolism via its structural similarity to indole derivatives .

What experimental strategies elucidate interactions between this compound and biological targets?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) with purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

- X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonding with catalytic residues) .

- Mutagenesis Studies : Identify critical residues by comparing wild-type vs. mutant protein interactions .

How can contradictory bioactivity data across studies be systematically addressed?

Q. Advanced Research Focus

- Purity Verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities >98% .

- Stereochemical Analysis : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

- Meta-Analysis : Correlate structural variations (e.g., formyl vs. acetyl indole derivatives) with reported activities .

What structural modifications enhance this compound’s bioactivity or selectivity?

Q. Advanced Research Focus

- Indole Modifications :

- Amino Acid Backbone :

- Substitute propanoic acid with cyclopropane derivatives to restrict conformational flexibility .

- Methodology :

- Use computational docking (e.g., AutoDock Vina) to prioritize synthetic targets .

How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways or degradation products?

Q. Advanced Research Focus

- Synthesis : Incorporate ¹³C at the formyl carbon via labeled formic acid or ²H at the indole ring via deuterated solvents .

- Metabolic Tracing : Use LC-MS/MS to monitor labeled metabolites in cell lysates or urine .

- Degradation Studies : NMR-based stability assays in simulated physiological conditions (e.g., pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.